
1-chloro-2,3-diphenyl-1H-phosphirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2,3-diphenyl-1H-phosphirene is an organophosphorus compound with the molecular formula C14H10ClP. It is a member of the phosphirene family, which are cyclic, unsaturated organophosphorus compounds. These compounds have attracted significant attention due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3-diphenyl-1H-phosphirene typically involves the reaction of diphenylacetylene with phosphorus trichloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include temperatures ranging from -78°C to room temperature, and the use of solvents such as tetrahydrofuran or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive phosphorus compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-2,3-diphenyl-1H-phosphirene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides or phosphonic acids.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes or alkynes to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or lithium amides are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Cycloaddition: The reactions are typically carried out at elevated temperatures in the presence of catalysts such as transition metal complexes.
Major Products Formed
Nucleophilic Substitution: Substituted phosphirenes with various functional groups.
Oxidation: Phosphine oxides or phosphonic acids.
Wissenschaftliche Forschungsanwendungen
1-chloro-2,3-diphenyl-1H-phosphirene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-chloro-2,3-diphenyl-1H-phosphirene involves its interaction with nucleophiles or electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. The phosphorus atom in the compound can act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphirene: The simplest member of the phosphirene family, with the formula C2H2PH.
1,2,3-triphenyl-1H-phosphirene: A derivative with three phenyl groups attached to the phosphirene ring.
1-bromo-2,3-diphenyl-1H-phosphirene: A similar compound where the chlorine atom is replaced by a bromine atom.
Uniqueness
1-chloro-2,3-diphenyl-1H-phosphirene is unique due to the presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate for the synthesis of a wide range of organophosphorus compounds .
Eigenschaften
CAS-Nummer |
123120-23-0 |
|---|---|
Molekularformel |
C14H10ClP |
Molekulargewicht |
244.65 g/mol |
IUPAC-Name |
1-chloro-2,3-diphenylphosphirene |
InChI |
InChI=1S/C14H10ClP/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
QQGFDZQIDCVOKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(P2Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


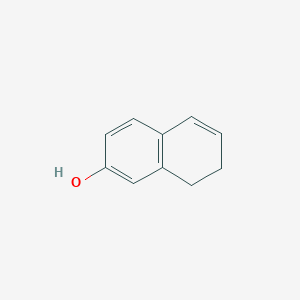

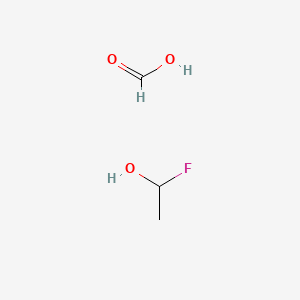

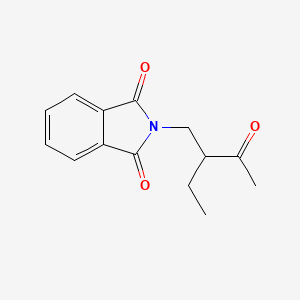

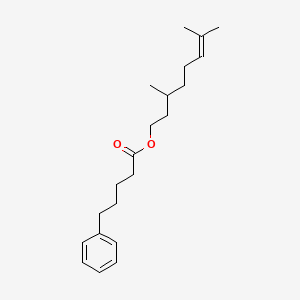

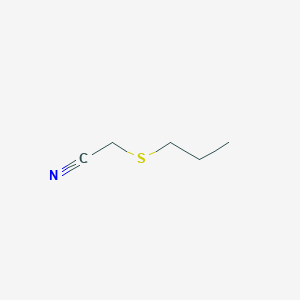
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

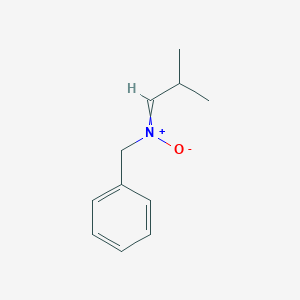
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)

